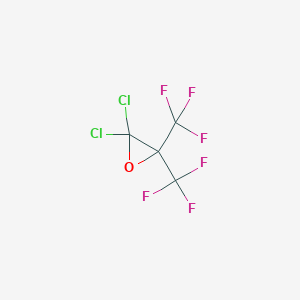
Fmoc-Asp-OH-2-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid: (Fmoc-Asp-OH-2-13C) is a labeled derivative of L-aspartic acid, where the carbon at the second position is replaced with the carbon-13 isotope. This compound is commonly used in peptide synthesis and various biochemical applications due to its stable isotope labeling, which allows for detailed molecular studies using techniques like nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid typically involves the following steps:
Protection of the Amino Group: The amino group of L-aspartic acid is protected using the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting L-aspartic acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Isotope Labeling: The carbon-13 isotope is introduced at the second position of the aspartic acid molecule. This can be done through various methods, including the use of labeled precursors or isotopic exchange reactions.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale purification methods to produce the compound in bulk quantities with consistent quality.
化学反应分析
Types of Reactions
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing the amino group to participate in further reactions.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection Reactions: The Fmoc group can be selectively removed using piperidine, revealing the free amino group for subsequent reactions.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: DCC, DIC, and hydroxybenzotriazole (HOBt) are frequently used in peptide coupling reactions.
Solvents: DMF, dichloromethane (DCM), and methanol are commonly used solvents in these reactions.
Major Products
The major products formed from these reactions include peptides and peptide derivatives, where N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid serves as a building block.
科学研究应用
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid has a wide range of scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of labeled peptides for structural and functional studies.
NMR Spectroscopy: The carbon-13 label allows for detailed NMR studies of peptide and protein structures.
Biological Studies: It is used in metabolic studies to trace the incorporation and metabolism of aspartic acid in biological systems.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
作用机制
The mechanism of action of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid primarily involves its role as a labeled amino acid in peptide synthesis and biochemical studies. The carbon-13 label allows researchers to track the compound’s incorporation into peptides and proteins, providing insights into molecular interactions and metabolic pathways.
相似化合物的比较
Similar Compounds
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid (Fmoc-Asp-OH): Similar to N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid but without the carbon-13 label.
N-(tert-Butoxycarbonyl)-L-aspartic acid (Boc-Asp-OH): Uses a different protecting group (Boc) instead of Fmoc.
N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid (Fmoc-Glu-OH): Similar structure but with an additional methylene group in the side chain.
Uniqueness
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid is unique due to its carbon-13 labeling, which makes it particularly valuable for NMR spectroscopy and other isotopic labeling studies. This feature distinguishes it from other similar compounds that do not have isotopic labels.
属性
CAS 编号 |
286460-78-4 |
|---|---|
分子式 |
C19H17NO6 |
分子量 |
356.3 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(213C)butanedioic acid |
InChI |
InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1/i16+1 |
InChI 键 |
KSDTXRUIZMTBNV-JCETWUESSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[13C@@H](CC(=O)O)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)




![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)
![9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12062519.png)

